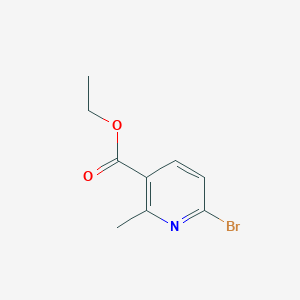

Ethyl 6-bromo-2-methylpyridine-3-carboxylate

CAS No.: 1196145-86-4

Cat. No.: VC5028694

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.088

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1196145-86-4 |

|---|---|

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.088 |

| IUPAC Name | ethyl 6-bromo-2-methylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-5-8(10)11-6(7)2/h4-5H,3H2,1-2H3 |

| Standard InChI Key | LKSLXVLEXKSTEI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(C=C1)Br)C |

Introduction

Ethyl 6-bromo-2-methylpyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine derivatives family. It is characterized by a pyridine ring substituted with a bromine atom at the 6-position, a methyl group at the 2-position, and an ethyl ester functional group at the 3-position. This compound is notable for its applications in medicinal chemistry and material science, serving as a versatile scaffold for synthesizing biologically active molecules.

Synthesis Methods

The synthesis of Ethyl 6-bromo-2-methylpyridine-3-carboxylate typically involves the bromination of 2-methylpyridine derivatives followed by carboxylation reactions. A common synthetic route includes the bromination of a pyridine derivative using reagents like N-bromosuccinimide (NBS), followed by esterification reactions to introduce the ethyl ester group.

Chemical Reactivity

Ethyl 6-bromo-2-methylpyridine-3-carboxylate is chemically reactive and can participate in several types of reactions, including:

-

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

-

Cross-Coupling Reactions: The compound can undergo cross-coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.

-

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Applications in Medicinal Chemistry

Pyridine derivatives, including Ethyl 6-bromo-2-methylpyridine-3-carboxylate, are widely studied for their pharmacological properties. They are used in the development of pharmaceuticals targeting various diseases, such as tuberculosis and cancer. The mechanism of action often involves interaction with biological targets, such as enzymes or receptors, which can lead to therapeutic effects.

Analytical Techniques for Characterization

The structure and properties of Ethyl 6-bromo-2-methylpyridine-3-carboxylate can be confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule.

Safety and Handling

Ethyl 6-bromo-2-methylpyridine-3-carboxylate requires proper handling due to its chemical reactivity. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to minimize risks associated with its use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume